3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea
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Overview
Description
The compound 3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea is a synthetic organic molecule known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Its complex structure includes several functional groups, such as ethoxy, oxo, and trifluoromethyl, which contribute to its reactivity and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea can be achieved through multi-step organic synthesis. Key steps typically involve:
Formation of the pyridazinone ring: : This involves the condensation of 4-ethoxyphenylhydrazine with an appropriate β-keto ester under acidic conditions to form the pyridazinone intermediate.
Alkylation: : The pyridazinone intermediate is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Urea formation: : Finally, the alkylated pyridazinone is treated with 4-(trifluoromethyl)phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the aforementioned laboratory-scale synthesis steps for larger-scale production. This would include ensuring efficient reaction conditions, purification processes, and safety protocols to handle large quantities of potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially targeting the ethoxy or urea groups.
Reduction: : Reduction reactions might reduce the oxo group to a hydroxyl group.
Substitution: : Various substitution reactions could be performed, particularly involving the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Sodium borohydride, lithium aluminium hydride
Substitution reagents: : Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation products: : Conversion to carboxylic acids or aldehydes
Reduction products: : Alcohol derivatives
Substitution products: : Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
The compound has shown potential in several scientific research applications:
Chemistry: : Used as a reagent or intermediate in synthetic organic chemistry.
Biology: : Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: : Potential use as a pharmacophore in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: : Used in the development of new materials or chemical products due to its unique structure and reactivity.
Mechanism of Action
The compound’s mechanism of action can be attributed to its interaction with specific molecular targets:
Molecular targets: : May include enzymes, receptors, or DNA, depending on its application.
Pathways involved: : Could involve inhibition of enzyme activity, modulation of receptor activity, or interference with DNA replication or transcription.
Comparison with Similar Compounds
When compared to similar compounds, 3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea exhibits unique features due to its trifluoromethyl group and pyridazinone ring:
Similar Compounds
3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-methylphenyl]urea
3-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea
3-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea
Its uniqueness lies in its specific substitution pattern, which can significantly affect its reactivity and interactions in various applications.
This is just a starting point
Properties
IUPAC Name |
1-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c1-2-32-18-9-3-15(4-10-18)19-11-12-20(30)29(28-19)14-13-26-21(31)27-17-7-5-16(6-8-17)22(23,24)25/h3-12H,2,13-14H2,1H3,(H2,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOHQVPDCQPJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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